molecular formula C12H12N2O2S B2581798 2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2195880-56-7

2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2581798
CAS No.: 2195880-56-7
M. Wt: 248.3
InChI Key: UBTYQKQALSBNKV-UHFFFAOYSA-N
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Description

2-(Thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a unique combination of a thiolane ring and a pyrido[1,2-a]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of the pyrido[1,2-a]pyrimidinone core . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification steps, such as crystallization and chromatography, are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiolane ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may lead to the formation of sulfoxides or sulfones, while reduction reactions can yield various reduced derivatives of the pyrido[1,2-a]pyrimidinone core.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.

    Biology: It has shown promise in biological assays, particularly in the context of anticancer activity.

    Medicine: The compound’s unique structure makes it a candidate for drug development, especially for targeting specific molecular pathways.

    Industry: Its potential use in materials science includes applications in the development of novel polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to the presence of the thiolane ring, which imparts unique chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and enhances its potential for various applications.

Properties

IUPAC Name

2-(thiolan-3-yloxy)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-12-7-11(16-9-4-6-17-8-9)13-10-3-1-2-5-14(10)12/h1-3,5,7,9H,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTYQKQALSBNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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